7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
Overview
Description
7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] typically involves multiple steps, starting with the construction of the pyrrolo[1,2-a]quinoxaline core. This can be achieved through a series of reactions such as cyclization, methoxylation, and spirocyclic formation. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, ensuring the purity of the final product, and implementing cost-effective processes. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various substituents at different positions on the molecule.
Scientific Research Applications
7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] has shown promise in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoxaline derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.
Spiro compounds: Other spirocyclic compounds with different ring systems and substituents.
The uniqueness of 7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-methoxyspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-20-12-4-5-14-13(11-12)18-16(6-8-17-9-7-16)15-3-2-10-19(14)15/h2-5,10-11,17-18H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBUNEXPIMWMGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCNCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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